molecular formula C20H25N3O3S.C4H4O4 B129539 (E)-But-2-enedioic acid;6-methyl-11-(2-piperazin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide CAS No. 155444-13-6

(E)-But-2-enedioic acid;6-methyl-11-(2-piperazin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide

Cat. No. B129539
M. Wt: 619.6 g/mol
InChI Key: FOTPXIFZQCBAQM-LVEZLNDCSA-N
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Description

Piperazin-1-yl-benzothiazole derivatives are a class of compounds that have been studied for their potential biological activities . These compounds are structurally modified and their structures are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .


Synthesis Analysis

The synthesis of similar compounds involves a multi-step procedure . For example, 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives have been synthesized through a multi-step procedure .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectral techniques .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include alkylation and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are typically evaluated using techniques like NMR and mass spectrometry .

Future Directions

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Future research may focus on designing and synthesizing new derivatives with improved biological activity.

properties

IUPAC Name

(E)-but-2-enedioic acid;6-methyl-11-(2-piperazin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S.2C4H4O4/c1-22-18-8-4-2-6-16(18)20(26-15-14-23-12-10-21-11-13-23)17-7-3-5-9-19(17)27(22,24)25;2*5-3(6)1-2-4(7)8/h2-9,20-21H,10-15H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTPXIFZQCBAQM-LVEZLNDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C3=CC=CC=C3S1(=O)=O)OCCN4CCNCC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1S(=O)(=O)C2=CC=CC=C2C(C3=CC=CC=C13)OCCN4CCNCC4.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-but-2-enedioic acid;6-methyl-11-(2-piperazin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide

CAS RN

155444-13-6
Record name Dibenzo(c,f)(1,2)thiazepine, 6,11-dihydro-6-methyl-11-(2-(1-piperazinyl)ethoxy)-, 5,5-dioxide,(Z)-2-butenedioate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155444136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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